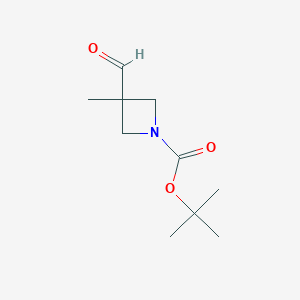

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

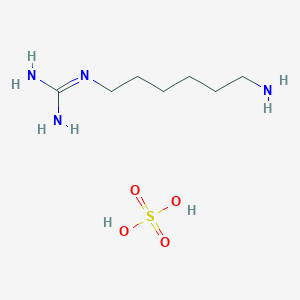

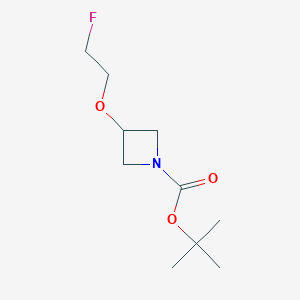

Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate, also known as 5-amino-3-oxoisoxazole-2(3H)-carboxylic acid ethyl ester, is a chemical compound that is widely used in scientific research, laboratory experiments, and drug development. It is a derivative of the amino acid isoxazole, and is commonly used in the synthesis of various pharmaceuticals and other compounds. This compound has a wide range of applications in the field of medicine and biochemistry, and has been studied for its potential therapeutic effects.

Applications De Recherche Scientifique

Crystal Structure Analysis

Ethyl 2-aminooxazole-5-carboxylate, a compound related to Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate, has been studied for its crystal structure, which consists of planar sheets connected by intermolecular hydrogen bonding. These sheets are parallel to the (120) plane, with interactions between them limited to dipole–dipole interactions between antiparallel carbonyl groups (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Organic Synthesis and Medicinal Chemistry

Ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, showcasing structural similarities with Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate, are produced through an efficient cascade synthesis. These derivatives are synthesized from diethyl 2-(ethoxymethylene)malonate, various hydroxylamines, and amines, demonstrating wide applicability in organic synthesis and potential relevance in medicinal chemistry due to their functionalized isoxazolidine derivatives (Li, Wei, Wang, Ge, & Li, 2017).

Synthesis of Derivatives

The reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones, results in 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to derivatives of various carboxylic acids, including aliphatic, unsaturated, alicyclic, aromatic, heterocyclic, and N-Boc-protected amino acids, indicating a broad synthetic utility for creating derivatives with potential application in various fields of research (Tormyshev, Mikhalina, Rogozhnikova, Troitskaya, & Trukhin, 2006).

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, while structurally distinct, shares functional groups with Ethyl 5-amino-3-oxoisoxazole-2(3H)-carboxylate. Its derivatives have been synthesized and studied for antimicrobial activities against various strains of bacteria and fungi. These studies highlight the potential of structurally related compounds for use in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Propriétés

IUPAC Name |

ethyl 5-amino-3-oxo-1,2-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-2-11-6(10)8-5(9)3-4(7)12-8/h3H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPYTXJJXWWOOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C=C(O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)

![(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol](/img/structure/B1382102.png)